4-Methylcyclohexylamine chemical properties and structure
4-Methylcyclohexylamine chemical properties and structure
An In-Depth Technical Guide to 4-Methylcyclohexylamine: Structure, Properties, and Synthetic Applications
Abstract
4-Methylcyclohexylamine (4-MCHA) is a cyclic aliphatic amine that serves as a critical structural motif and versatile building block in modern organic synthesis. Its significance is particularly pronounced in medicinal chemistry, where the rigid, lipophilic cyclohexane scaffold is leveraged to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive technical overview of 4-MCHA, intended for researchers, chemists, and drug development professionals. We will delve into its complex stereochemistry, detail its physicochemical and spectroscopic properties, present a robust protocol for its synthesis via reductive amination, explore its reactivity and applications as a synthetic intermediate, and conclude with essential safety and handling protocols.
Molecular Structure and Stereochemistry
4-Methylcyclohexylamine, with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol , is an organic compound featuring a cyclohexane ring substituted with an amine group and a methyl group at the 1 and 4 positions, respectively.[1][2] The seemingly simple structure belies a rich stereochemical landscape that is fundamental to its application.
Diastereomerism: Cis and Trans Isomers
The relative orientation of the amine and methyl groups gives rise to two diastereomers: cis-4-methylcyclohexylamine and trans-4-methylcyclohexylamine.
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Cis Isomer: Both the amino and methyl groups are on the same face of the cyclohexane ring.
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Trans Isomer: The amino and methyl groups are on opposite faces of the ring.
These isomers are geometrically distinct, non-superimposable, and possess different physical properties and biological activities. The trans isomer, in particular, is a crucial intermediate in the synthesis of several pharmaceuticals, including the antidiabetic drug Glimepiride.[3][4]
Conformational Analysis
The cyclohexane ring exists predominantly in a low-energy chair conformation. The substituents (amine and methyl groups) can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
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Trans Isomer: The most stable conformation is the di-equatorial form, where both the large amino group and the methyl group occupy equatorial positions. This arrangement minimizes steric strain, specifically the unfavorable 1,3-diaxial interactions that would occur if either group were axial.
-
Cis Isomer: This isomer must have one axial and one equatorial substituent. Since the amino group is slightly bulkier than the methyl group, the preferred conformation places the amino group in the equatorial position and the methyl group in the axial position to minimize steric hindrance.
The energetic preference for the trans-(e,e) conformation is a key driver in synthetic strategies designed to selectively produce this isomer.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of 4-MCHA are well-documented, typically for the mixture of cis and trans isomers.
Physicochemical Data
The properties of 4-MCHA make it a versatile liquid reagent in organic synthesis.[1] It is soluble in water and common organic solvents.[1]
| Property | Value | Source(s) |
| CAS Number | 6321-23-9 (isomer mixture) | [1][5] |
| Molecular Formula | C₇H₁₅N | [2][5] |
| Molecular Weight | 113.20 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 151-154 °C | [5] |
| Density | 0.855 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.4531 | [5] |
| Flash Point | 27 °C (80.6 °F) | |
| pKa | ~10.6 (Predicted) | [5] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and distinguishing between the cis and trans isomers.
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Infrared (IR) Spectroscopy : Primary amines like 4-MCHA show a characteristic pair of N-H stretching absorptions between 3300 and 3500 cm⁻¹.[6] These bands arise from symmetric and asymmetric stretching modes and are typically sharper than the broad O-H bands of alcohols.[6] Additional absorptions include the C-N stretch around 1000-1200 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum is complex due to the cyclohexane ring protons. Key distinguishing features include:
-
The proton on the carbon bearing the amine group (C1-H) is significantly deshielded. In the trans isomer, this proton is axial and typically appears as a broad multiplet at a lower chemical shift due to trans-diaxial couplings. In the cis isomer, this proton is equatorial and appears at a higher chemical shift with smaller coupling constants.
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The N-H protons of the primary amine appear as a broad singlet which can be exchanged with D₂O.
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The methyl group (CH₃) protons appear as a doublet around 0.9 ppm.
-
-
¹³C NMR : The carbon atom attached to the nitrogen (C1) is deshielded and appears around 50-60 ppm.[6] The chemical shift of the methyl carbon can also differ slightly between the cis and trans isomers due to steric effects (the γ-gauche effect), often appearing at a slightly lower chemical shift in the cis isomer where it is axial.
-
-
Mass Spectrometry (MS) : The molecular ion peak (M⁺) is expected at m/z = 113. The primary fragmentation pathway for cyclic amines is α-cleavage, which involves the loss of an alkyl radical adjacent to the nitrogen, leading to a stable iminium ion.
Synthesis and Purification
The most prevalent and industrially scalable method for synthesizing 4-MCHA is the reductive amination of 4-methylcyclohexanone. This method allows for the formation of the C-N bond and the reduction of the intermediate in a single conceptual process.[7][8]
Synthetic Route: Reductive Amination
Reductive amination involves the reaction of a ketone (4-methylcyclohexanone) with an amine source (typically ammonia) to form an imine intermediate, which is then reduced in situ to the desired amine.[8][9]
Causality Behind Experimental Choices:
-
Amine Source : Ammonia is used to form the primary amine.
-
Reducing Agent : While strong reducing agents like NaBH₄ could be used, they can also reduce the starting ketone.[9] A milder, pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) is often preferred.[9] It is most reactive towards the protonated iminium ion intermediate, which forms under weakly acidic conditions (pH 4-5), and is sluggish in reducing the starting ketone.[9] Alternatively, catalytic hydrogenation (H₂ over Pd, Pt, or Rh/Ni) is a clean and efficient method, often providing good stereoselectivity towards the thermodynamically more stable trans isomer.[8]
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
Objective: To synthesize 4-methylcyclohexylamine from 4-methylcyclohexanone using sodium cyanoborohydride.
Materials:
-
4-Methylcyclohexanone
-
Ammonium acetate (serves as ammonia source and buffer)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (solvent)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium hydroxide (NaOH, pellets or concentrated solution)
-
Diethyl ether or Dichloromethane (extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylcyclohexanone (1.0 eq) and a large excess of ammonium acetate (~10 eq) in methanol.
-
Rationale: Methanol is a suitable polar protic solvent. The large excess of ammonium acetate provides the ammonia source and maintains a suitable pH for imine formation.
-
-
Addition of Reducing Agent : Cool the solution in an ice bath. In a separate container, dissolve sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) in a small amount of methanol. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Rationale: NaBH₃CN is added portion-wise to control the reaction rate and temperature. It is a toxic reagent and must be handled with care in a well-ventilated fume hood.
-
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching : Carefully quench the reaction by slowly adding concentrated HCl until the solution is acidic (pH ~1-2). This step neutralizes excess reducing agent (liberating HCN gas, perform in a fume hood ) and converts the product amine into its hydrochloride salt.
-
Rationale: The amine product is soluble in the acidic aqueous phase as its ammonium salt, while unreacted ketone and other non-basic impurities remain in the organic phase.
-
-
Workup - Extraction (Base Wash) : Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and wash the aqueous solution with diethyl ether to remove non-basic impurities.
-
Workup - Isolation : Cool the aqueous layer in an ice bath and basify by slowly adding concentrated NaOH solution until pH > 12. This deprotonates the amine hydrochloride, liberating the free amine.
-
Rationale: The free amine is less soluble in water and can now be extracted into an organic solvent.
-
-
Workup - Extraction (Product) : Extract the aqueous layer multiple times with diethyl ether or dichloromethane. Combine the organic extracts.
-
Purification : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-methylcyclohexylamine as a mixture of isomers. Further purification can be achieved by fractional distillation.
Key Reactions and Applications in Medicinal Chemistry
4-MCHA is a valuable building block due to the reactivity of its primary amine and the desirable properties of its cyclic scaffold.[10]
Reactions of the Amine Group
The nucleophilic primary amine readily participates in several fundamental transformations:
-
Acylation : Reaction with acyl chlorides or anhydrides to form stable amides.
-
Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.
-
N-Alkylation : Reaction with alkyl halides to yield secondary and tertiary amines.
-
Isocyanate/Isothiocyanate Formation : Conversion into reactive isocyanates, which are key intermediates for ureas and other derivatives.
Role as a Synthetic Building Block
The 4-methylcyclohexyl moiety is frequently incorporated into drug candidates for several strategic reasons:
-
Lipophilicity and Solubility : The non-polar cyclohexane ring increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This property must be carefully balanced to maintain adequate aqueous solubility for formulation.
-
Metabolic Stability : The saturated carbocyclic ring is generally resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to more labile aromatic or linear alkyl groups.
-
Conformational Rigidity : Unlike flexible alkyl chains, the cyclohexane ring provides a rigid scaffold that locks substituents into well-defined spatial orientations. This is crucial for optimizing binding interactions with biological targets like enzymes or receptors. The defined cis/trans relationship allows for precise exploration of a molecule's three-dimensional structure-activity relationship (SAR).
Its role as an inhibitor of enzymes like spermidine synthase further highlights its potential in designing biologically active compounds.[5][11]
Safety, Handling, and Storage
4-Methylcyclohexylamine is a hazardous chemical that requires strict safety protocols.[12]
-
Hazards : It is a flammable liquid and vapor.[13] It is corrosive and causes severe skin burns and eye damage upon contact.[2][12][14] Inhalation of vapors may cause respiratory irritation.
-
Personal Protective Equipment (PPE) : Handling should be performed in a well-ventilated chemical fume hood.[15] Required PPE includes chemical safety goggles, a face shield, nitrile or butyl rubber gloves, and a flame-retardant lab coat.[12]
-
Handling : Avoid contact with skin, eyes, and clothing.[14] Keep away from heat, sparks, and open flames.[16] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[13]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[12][14] Keep away from incompatible substances such as strong acids and oxidizing agents.[10]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
4-Methylcyclohexylamine is more than a simple cyclic amine; it is a sophisticated synthetic tool whose utility is defined by its stereochemistry. The distinct properties of its cis and trans isomers, combined with the advantageous physicochemical characteristics imparted by the cyclohexane scaffold, make it an invaluable component in the drug discovery and development pipeline. A thorough understanding of its structure, reactivity, and handling is essential for any scientist aiming to leverage this powerful building block in the creation of novel chemical entities.
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